Allylamine hydrochloride

Catalog No.
S582054
CAS No.
10017-11-5
M.F
C3H7N. HCl
M. Wt
93.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylamine hydrochloride

CAS Number

10017-11-5

Product Name

Allylamine hydrochloride

IUPAC Name

prop-2-en-1-amine;hydrochloride

Molecular Formula

C3H7N. HCl

Molecular Weight

93.55 g/mol

InChI

InChI=1S/C3H7N.ClH/c1-2-3-4;/h2H,1,3-4H2;1H

InChI Key

MLGWTHRHHANFCC-UHFFFAOYSA-N

SMILES

C=CCN.Cl

Synonyms

(poly(allylamine hydrochloride)), poly(allylamine hydrochloride), polyallylamine, polyallylamine hydrochloride

Canonical SMILES

C=CCN.Cl

The exact mass of the compound Allylamine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allylamine hydrochloride (CAS 10017-11-5) is the stable, water-soluble hydrochloride salt of the primary aliphatic amine allylamine. Characterized by its terminal vinyl group and protonated amine, it serves as a critical bifunctional building block in chemoinformatics and industrial material science. Unlike its free base counterpart, the hydrochloride salt effectively suppresses allylic degradative chain transfer, making it the premier monomer for synthesizing poly(allylamine) and its cross-linked derivatives, such as the pharmaceutical phosphate-binder sevelamer. Its high aqueous solubility, robust thermal stability, and predictable reactivity profile make it an essential precursor for advanced hydrogels, CO2 capture adsorbents, and nanostructured surface coatings [1].

Substituting allylamine hydrochloride with the free base allylamine or saturated analogs like propylamine hydrochloride fundamentally disrupts both processability and end-product viability. The free base undergoes rapid self-termination during free radical polymerization, yielding only useless low-molecular-weight oligomers, while also introducing severe volatility and flammability hazards into the manufacturing environment. Saturated analogs entirely lack the vinylic double bond required for chain propagation, rendering them inert in polymerization contexts. Furthermore, attempting to substitute this compound with alternative primary-amine precursors like N-vinylformamide forces manufacturers to adopt multi-step synthesis routes involving harsh hydrolysis, significantly increasing process complexity and cost [1].

Polymerization Yield and Chain Length Viability

Allylamine free base is notoriously difficult to polymerize via free radical mechanisms due to severe allylic degradative chain transfer, which prematurely terminates chain growth and results in low-yield, low-molecular-weight oligomers. In contrast, protonating the amine to form allylamine hydrochloride (AAHCl) alters the electronic distribution and minimizes this self-termination. When paired with azo-initiators (e.g., V-50), AAHCl achieves near-quantitative conversion (75–92% yields) into high-molecular-weight poly(allylamine hydrochloride) [1].

Evidence DimensionPolymerization Yield & Molecular Weight
Target Compound Data75–92% yield of high-molecular-weight polymer
Comparator Or BaselineAllylamine free base (Low-yield oligomers only)
Quantified DifferenceConversion from oligomeric failure to >75% high-molecular-weight polymer yield
ConditionsAzo-initiated free radical polymerization in aqueous media at 50–60 °C

Procuring the hydrochloride salt is strictly mandatory for manufacturing poly(allylamine) derivatives, as the free base cannot support viable industrial chain propagation.

Volatility, Handling Safety, and Storage Stability

The free base form of allylamine is a highly volatile, flammable, and acutely toxic liquid with a boiling point of 53 °C, requiring stringent vapor containment, specialized handling protocols, and continuous cold storage to prevent degradation and inhalation hazards. Allylamine hydrochloride is a stable, non-volatile crystalline solid (melting point 106 °C) that eliminates the flammability risk and drastically reduces airborne exposure potential during industrial scale-up .

Evidence DimensionPhysical State and Volatility
Target Compound DataStable solid (MP 106 °C)
Comparator Or BaselineAllylamine free base (Volatile liquid, BP 53 °C)
Quantified DifferenceElimination of vapor hazard and flammability
ConditionsStandard ambient storage and handling conditions

Selecting the hydrochloride salt reduces facility safety overhead, simplifies logistics, and extends shelf life compared to the highly hazardous free base.

Synthesis Efficiency for Primary-Amine-Rich Polymers

For applications requiring dense primary amine functionalization, poly(allylamine) and polyvinylamine (PVAm) are leading candidates. However, synthesizing PVAm requires procuring N-vinylformamide, polymerizing it, and subjecting the intermediate to a harsh, secondary acid/base hydrolysis step. Allylamine hydrochloride offers a vastly superior procurement route: it polymerizes directly into poly(allylamine hydrochloride) in a single step, requiring only simple neutralization to yield a highly oxidatively stable, 100% primary-amine-rich polymer [1].

Evidence DimensionSynthetic Steps to Primary Amine Polymer
Target Compound Data1-step polymerization (direct from AAHCl)
Comparator Or BaselineN-Vinylformamide (2-step: polymerization + hydrolysis)
Quantified DifferenceElimination of the secondary hydrolysis step
ConditionsIndustrial synthesis of primary-amine functionalized polymers

Procuring AAHCl streamlines the manufacturing of primary-amine polymers by eliminating the costly and time-consuming hydrolysis step required by formamide-based alternatives.

Precursor for Sevelamer and Pharmaceutical Polymers

Allylamine hydrochloride is the mandatory monomer for synthesizing poly(allylamine hydrochloride), which is subsequently cross-linked with epichlorohydrin to produce sevelamer, a critical non-absorbed phosphate-binding drug. The salt form ensures the high molecular weight necessary for the polymer's biological efficacy and prevents the low-yield oligomerization seen with the free base [1].

Synthesis of CO2 Capture Adsorbents

Because allylamine hydrochloride polymerizes directly into a backbone with exclusively primary amine side-chains, it is the preferred precursor for creating amine-rich mesoporous silica composites. These materials exhibit superior oxidative stability at elevated temperatures (110 °C) compared to poly(ethylenimine) (PEI) benchmarks, making them ideal for flue gas and ambient air CO2 extraction [2].

Fabrication of Cationic Hydrogels and Surface Coatings

The high aqueous solubility and straightforward free-radical polymerization of allylamine hydrochloride make it a highly efficient choice for formulating zwitterionic or cationic hydrogels and polyelectrolyte multilayers. Its use eliminates the need for the secondary hydrolysis steps required by N-vinylformamide, streamlining the production of biocompatible coatings for drug delivery and tissue engineering [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

UNII

R2H25ILF98

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

71550-12-4
10017-11-5

Wikipedia

Allylamine hydrochloride

General Manufacturing Information

2-Propen-1-amine, hydrochloride (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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